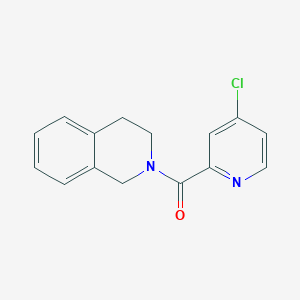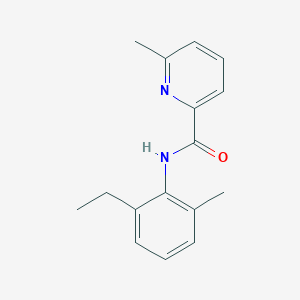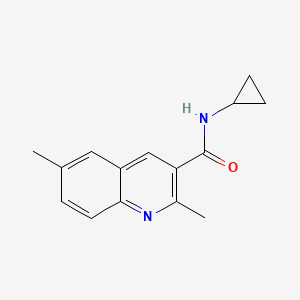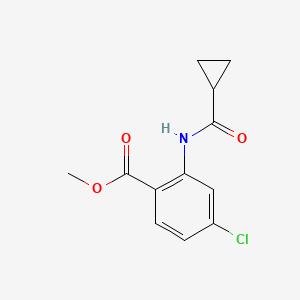
4-(4-Ethylbenzoyl)-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethylbenzoyl)-1,3-dihydroquinoxalin-2-one (EBQ) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
4-(4-Ethylbenzoyl)-1,3-dihydroquinoxalin-2-one exerts its biological activity by inhibiting the activity of certain enzymes, including topoisomerases and histone deacetylases (HDACs). These enzymes are involved in various cellular processes, including DNA replication, transcription, and repair. By inhibiting their activity, 4-(4-Ethylbenzoyl)-1,3-dihydroquinoxalin-2-one can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects
4-(4-Ethylbenzoyl)-1,3-dihydroquinoxalin-2-one has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition to its anticancer activity, 4-(4-Ethylbenzoyl)-1,3-dihydroquinoxalin-2-one has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in other diseases.
実験室実験の利点と制限
One of the main advantages of using 4-(4-Ethylbenzoyl)-1,3-dihydroquinoxalin-2-one in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 4-(4-Ethylbenzoyl)-1,3-dihydroquinoxalin-2-one has been shown to exhibit potent biological activity at low concentrations, making it a promising candidate for further development. However, one limitation of using 4-(4-Ethylbenzoyl)-1,3-dihydroquinoxalin-2-one in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 4-(4-Ethylbenzoyl)-1,3-dihydroquinoxalin-2-one. One area of interest is the development of new analogs with improved potency and selectivity for specific targets. Another area of interest is the investigation of the potential applications of 4-(4-Ethylbenzoyl)-1,3-dihydroquinoxalin-2-one in other fields, such as materials science and organic electronics. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(4-Ethylbenzoyl)-1,3-dihydroquinoxalin-2-one and its potential side effects in vivo.
合成法
4-(4-Ethylbenzoyl)-1,3-dihydroquinoxalin-2-one can be synthesized through a multi-step process starting from 4-ethylbenzoic acid. The first step involves the esterification of the acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with o-phenylenediamine to produce the intermediate compound, 4-ethyl-2-(phenylimino)pentanoic acid ethyl ester. The final step involves the cyclization of the intermediate compound with phosphorus oxychloride to form the desired product, 4-(4-Ethylbenzoyl)-1,3-dihydroquinoxalin-2-one.
科学的研究の応用
4-(4-Ethylbenzoyl)-1,3-dihydroquinoxalin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 4-(4-Ethylbenzoyl)-1,3-dihydroquinoxalin-2-one has been investigated as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth. In material science, 4-(4-Ethylbenzoyl)-1,3-dihydroquinoxalin-2-one has been used as a building block for the synthesis of new organic materials with unique properties. In organic electronics, 4-(4-Ethylbenzoyl)-1,3-dihydroquinoxalin-2-one has been utilized as a hole-transporting material in organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
4-(4-ethylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-12-7-9-13(10-8-12)17(21)19-11-16(20)18-14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMLDLSRCJGWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylbenzoyl)-1,3-dihydroquinoxalin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)

![N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)

![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)
![1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)


![4-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7472372.png)


